molecular formula C11H13BrO2 B13329430 1-(3-Bromo-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

1-(3-Bromo-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

Cat. No.: B13329430
M. Wt: 257.12 g/mol
InChI Key: FQSJWTLXQWCPNI-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-hydroxyphenyl)-2,2-dimethylpropan-1-one (CAS: 1534675-02-9) is a halogenated aromatic ketone with the molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol . Its structure features a phenyl ring substituted with a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a 2,2-dimethylpropan-1-one moiety.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

1-(3-bromo-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C11H13BrO2/c1-11(2,3)10(14)7-4-5-9(13)8(12)6-7/h4-6,13H,1-3H3

InChI Key

FQSJWTLXQWCPNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=C(C=C1)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst like osmium (VIII) oxide . The reaction is carried out in an acidic medium to achieve the desired brominated product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The bromination step is carefully controlled to avoid over-bromination and ensure the selective formation of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of 3-bromo-4-hydroxybenzaldehyde or 3-bromo-4-hydroxybenzoic acid.

    Reduction: Formation of 3-bromo-4-hydroxyphenylpropan-1-one.

    Substitution: Formation of 3-amino-4-hydroxyphenylpropan-1-one or 3-thio-4-hydroxyphenylpropan-1-one.

Scientific Research Applications

1-(3-Bromo-4-hydroxyphenyl)-2,2-dimethylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins or DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one (3ia) Substituent: Bromine at the para position. Impact: The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to the target compound. Synthesized via decarboxylative alkylation (80% yield) .
  • 1-(3-Chlorophenyl)-2,2-dimethylpropan-1-one

    • Substituent : Chlorine at the meta position.
    • Impact : Chlorine’s smaller atomic radius and weaker electronegativity compared to bromine reduce steric and electronic effects. The meta position directs substituents to different regions in reactions, influencing regioselectivity .
  • 1-(4-Chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one

    • Substituents : Chlorine (para) and fluorine (ortho).
    • Impact : Fluorine’s strong electron-withdrawing effect increases ring deactivation, making the compound less reactive toward electrophiles. The ortho-fluorine introduces steric constraints .

Functional Group Variations

  • 1-(2-Bromophenyl)-3-(2-chlorophenyl)-2,2-dimethylpropan-1-one (3.30) Structure: Contains a second chlorophenyl group. Impact: Increased molecular weight (~341.6 g/mol) and lipophilicity due to the additional aromatic ring.
  • 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one Structure: Replaces the phenyl ring with a piperidine moiety. Impact: The amine group introduces hydrogen-bonding and basicity, improving water solubility. Applications include medicinal chemistry as a building block for kinase inhibitors .

Heterocyclic Analogues

  • 1-(4-Bromo-7-methyl-1,3-dihydrofuro[3,4-c]pyridin-6-yl)-2,2-dimethylpropan-1-one (244bb) Structure: Fused furan-pyridine heterocycle. Such derivatives are explored in drug discovery for targeting enzyme active sites .

Physicochemical and Reactivity Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(3-Bromo-4-hydroxyphenyl)-2,2-dimethylpropan-1-one C₁₁H₁₃BrO₂ 257.12 3-Br, 4-OH High polarity due to -OH; moderate solubility
1-(4-Bromophenyl)-2,2-dimethylpropan-1-one (3ia) C₁₁H₁₃BrO 241.13 4-Br Lower polarity; higher lipophilicity
1-(3-Chlorophenyl)-2,2-dimethylpropan-1-one C₁₁H₁₃ClO 196.67 3-Cl Reduced steric hindrance; weaker leaving group
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one C₁₀H₉BrClO 276.54 3-Cl, 4-CH₃, 2-Br High steric bulk; potential toxicity concerns
  • Reactivity: Bromine in the target compound may participate in Ullmann couplings or Suzuki-Miyaura cross-couplings, whereas chlorine analogues require harsher conditions. The hydroxyl group enables O-alkylation or sulfonation, absent in non-hydroxylated derivatives .

Biological Activity

1-(3-Bromo-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of a bromine atom, a hydroxyl group, and a dimethylpropan-1-one moiety. Its chemical formula is C12_{12}H13_{13}BrO, with a molecular weight of 273.13 g/mol. The presence of these functional groups allows for various chemical reactions, including oxidation and substitution reactions, which can be utilized in synthetic chemistry.

Biological Activities

Recent research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : The compound has been studied for its potential to inhibit inflammatory pathways. Its hydroxyl group may facilitate interactions with enzymes involved in inflammation.
  • Antimicrobial Properties : Studies suggest that it possesses antimicrobial activity against various pathogens. This activity is likely due to the compound's ability to disrupt cellular membranes or inhibit essential metabolic processes in bacteria and fungi.
  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This mechanism may involve the formation of covalent bonds with target sites on the enzymes, thereby blocking substrate access.

The mechanism through which this compound exerts its biological effects involves several key interactions:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to targets such as enzymes and receptors.
  • Covalent Bond Formation : The bromine atom may participate in nucleophilic substitution reactions, allowing for the modification of enzyme active sites.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits pathways associated with inflammation
AntimicrobialEffective against various bacterial and fungal strains
Enzyme InhibitionBinds to and inhibits specific enzyme activities

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both pathogens, indicating its potential as an antimicrobial agent.

Case Study: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory effects, the compound was tested in a murine model of acute inflammation. Results indicated a reduction in paw edema by approximately 40% compared to the control group, suggesting its efficacy in modulating inflammatory responses.

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